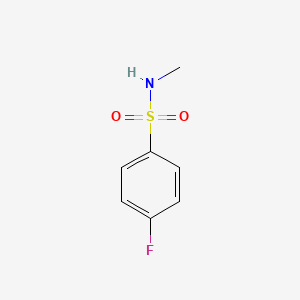

4-fluoro-N-methylbenzenesulfonamide

描述

Historical Context and Evolution of Sulfonamide Research

The journey of sulfonamide research marks a pivotal chapter in the history of medicine. These synthetic compounds were the first broadly effective systemic antibacterials, heralding the age of antibiotics. wikipedia.org The story begins in the 1930s at the laboratories of Bayer AG, where scientists were investigating coal-tar dyes for their potential to target and attack harmful organisms within the body. wikipedia.org

In 1932, a patent was filed for a red dye named Prontosil. youtube.com It was the groundbreaking work of German physician and researcher Gerhard Domagk that brought its medicinal value to light. In 1935, he published findings demonstrating that Prontosil could protect mice from lethal streptococcal infections. wikipedia.orgyoutube.com This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, was a monumental breakthrough. youtube.comopenaccesspub.org

Further research revealed that Prontosil was a prodrug; it was metabolized in the body to its active form, sulfanilamide. youtube.comopenaccesspub.org This finding spurred the development of thousands of sulfanilamide-containing molecules. wikipedia.org Throughout the 1930s and 1940s, numerous sulfonamide derivatives were created, including sulfapyridine (B1682706) for treating pneumonia and sulfacetamide (B1682645) for urinary tract infections. youtube.comopenaccesspub.org During World War II, sulfa drugs were extensively used to prevent and treat wound infections, saving countless lives. wikipedia.org

The widespread use of sulfonamides eventually led to the emergence of bacterial resistance. youtube.com The discovery and mass production of penicillin in the 1940s provided a powerful new weapon against bacteria, leading to a decline in the primary use of sulfa drugs. youtube.com However, research continued, leading to the development of combination therapies like trimethoprim-sulfamethoxazole in the 1970s, which enhanced efficacy and is still in use today. youtube.com The initial success of sulfonamides laid the foundation for modern antimicrobial therapy and drug screening techniques. youtube.com

Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. ajchem-b.com Beyond their initial success as antimicrobial agents, compounds containing this moiety have demonstrated a vast array of biological activities. ajchem-b.comajchem-b.com This versatility has made the sulfonamide scaffold a vital building block in the development of pharmaceuticals for a wide range of diseases. ajchem-b.comajchem-b.com

Sulfonamide derivatives are investigated for numerous therapeutic applications, including:

Antimicrobial Activity : They are effective against a broad spectrum of Gram-positive and Gram-negative bacteria. ajchem-b.com

Antiviral Properties : Certain sulfonamides have shown promise in combating viral infections. ajchem-b.comajchem-b.com

Anticancer Activity : They have been explored for their ability to inhibit enzymes like carbonic anhydrase, which is implicated in the growth of certain cancers. ajchem-b.comajchem-b.com

Antidiabetic Effects : Modified sulfonamides have been investigated for their potential to help control blood sugar levels. openaccesspub.orgajchem-b.com

Other Therapeutic Areas : Research has extended into their use for conditions such as hypertension, inflammation, and even Alzheimer's disease. ajchem-b.comresearchgate.net

The enduring importance of sulfonamides in drug discovery is also due to their synthetic accessibility and the ability to readily modify their structure to optimize pharmacological properties. ajchem-b.com Researchers are continually exploring new derivatives to address contemporary medical challenges, ensuring the sulfonamide moiety remains a relevant and valuable component of the medicinal chemist's toolkit. ajchem-b.comajchem-b.com

Overview of N-Methylated Benzenesulfonamide (B165840) Scaffolds in Research

The benzenesulfonamide framework is a common structural motif in many biologically active compounds. The N-alkylation of this scaffold, including N-methylation, is a key strategy in medicinal chemistry to fine-tune a compound's properties. N-methylated benzenesulfonamides are a subject of ongoing research due to their potential to interact with various biological targets.

Research into N-substituted benzenesulfonamides often involves their synthesis and evaluation as inhibitors of specific enzymes. For instance, studies have shown that meta-substituted benzenesulfonamides can be potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to certain antibiotics. nih.govnih.gov Docking studies in this research suggested that the sulfonamide group acts as a crucial zinc-binding group, anchoring the inhibitor to the enzyme's active site. nih.govnih.gov

The synthesis of these scaffolds is an area of active investigation. Researchers have developed various methods, such as facile, two-step synthetic processes, to create libraries of N-substituted 4-methylbenzenesulfonamides. eurjchem.comnsf.gov These methods allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships. The development of efficient and environmentally benign synthetic routes is a continuous goal in this field. nsf.gov

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBNXNITJCMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368677 | |

| Record name | 4-fluoro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-14-7 | |

| Record name | 4-fluoro-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro N Methylbenzenesulfonamide and Its Analogs

Direct Synthesis of 4-Fluoro-N-methylbenzenesulfonamide

The direct synthesis of this compound is a fundamental chemical transformation that has been approached through various methodologies, primarily focusing on the reaction of 4-fluorobenzenesulfonyl chloride with methylamine (B109427). The optimization of these methods is crucial for improving reaction efficiency and product yield.

Reaction Pathways and Optimized Conditions

The most common pathway for synthesizing this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and methylamine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature are critical parameters that are often optimized to maximize the yield and purity of the final product.

A notable method for the methylation of primary sulfonamides involves the use of trimethyl orthoacetate as a methylating agent in the presence of a catalytic amount of sulfuric acid. This approach provides a high-yield route to N-methylated sulfonamides. The reaction is typically carried out by heating the primary sulfonamide with an excess of trimethyl orthoacetate at reflux.

| Reactants | Reagents | Conditions | Product | Yield |

| Primary Sulfonamide | Trimethyl orthoacetate, cat. H₂SO₄ | Reflux | N-Methylsulfonamide | High |

Catalyst Systems and Reaction Efficiency

While the direct reaction of 4-fluorobenzenesulfonyl chloride with methylamine may proceed without a catalyst, the efficiency of related sulfonamide functionalizations can be significantly enhanced by the use of appropriate catalyst systems. For the methylation of primary sulfonamides, a catalytic amount of sulfuric acid is essential when using trimethyl orthoacetate as the methylating agent. This acid catalyst facilitates the reaction, leading to excellent yields of the desired N-methylated product.

Derivatization Strategies for N-Substituted 4-Fluorobenzenesulfonamides

The derivatization of the nitrogen atom of 4-fluorobenzenesulfonamide (B1215347) is a key strategy for creating diverse molecular structures with potentially new properties. Various synthetic methods have been developed for N-alkylation, N-aralkylation, and N-acylation.

N-Alkylation and N-Aralkylation Approaches

A variety of methods have been successfully employed for the N-alkylation and N-aralkylation of sulfonamides. The Mitsunobu reaction, for instance, allows for the N-alkylation of sulfonamides with primary and secondary alcohols under mild conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), achieving high yields.

Another effective method involves the use of cesium carbonate (Cs2CO3) as a base in N,N-dimethylformamide (DMF), which promotes smooth and high-yielding N-alkylation with alkyl halides. Microwave-assisted synthesis has also been shown to accelerate the N-alkylation of sulfonamides, significantly reducing reaction times compared to conventional heating methods.

A metal-free approach for N-alkylation has been developed using alcohols, activated by 1,1,1-trifluoro-N-phenyl-N-(trifluoromethyl)methanesulfonamide in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which provides good to excellent yields. For large-scale synthesis, a practical and cost-effective method utilizes sodium carbonate (Na2CO3) and a phase-transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB), in a biphasic water-toluene system.

| Method | Reagents | Key Features |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Alcohol | Mild conditions, high yields with primary and secondary alcohols. |

| Cesium Carbonate | Cs₂CO₃, Alkyl Halide, DMF | Smooth reactions, high yields. |

| Microwave-Assisted | K₂CO₃, Acetonitrile | Rapid reaction times. |

| Metal-Free | Alcohol, Activator, HFIP | Good to excellent yields without metal catalysts. |

| Phase-Transfer Catalysis | Na₂CO₃, TBAB, Water-Toluene | Cost-effective, suitable for large-scale synthesis. |

N-Acylation Reactions and Modified Conditions

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming N-acylsulfonamides. Microwave irradiation has been utilized for the N-acylation of sulfonamides using montmorillonite (B579905) K-10 clay as a catalyst, resulting in a rapid and efficient synthesis. Another solvent-free approach employs zinc oxide (ZnO) as a reusable heterogeneous catalyst for the N-acylation with acetic anhydride, offering high yields and short reaction times.

| Method | Catalyst | Reagents | Conditions |

| Microwave-Assisted | Montmorillonite K-10 | Acylating Agent | Solvent-free or minimal solvent. |

| Heterogeneous Catalysis | Zinc Oxide (ZnO) | Acetic Anhydride | Solvent-free. |

Methylation of Sulfonamides

The specific monomethylation of primary sulfonamides can be effectively achieved using trimethyl orthoacetate in the presence of a catalytic amount of sulfuric acid. This method is highly efficient, providing the N-methylated sulfonamide in excellent yields upon heating the reactants at reflux. The progress of this reaction can be monitored using standard chromatographic techniques.

Formation of N-Sulfonylimines

The formation of N-sulfonylimines is a significant transformation in organic synthesis, yielding reactive intermediates that are precursors to a variety of nitrogen-containing compounds. These imines are typically generated from sulfonyl azides through reactions mediated by metal catalysts, such as rhodium(II) complexes. The general process involves the reaction of a sulfonyl azide (B81097) with an alkene or alkyne, where the rhodium catalyst facilitates the extrusion of dinitrogen (N₂) to form a rhodium-azavinyl carbene intermediate. nih.govresearchgate.net This highly reactive species then undergoes further reactions, such as cyclopropanation with olefins, to produce the corresponding N-sulfonylimine products. nih.gov

While this methodology is established for various sulfonyl azides, specific studies detailing the formation of N-sulfonylimines directly from 4-fluorobenzenesulfonyl azide were not prominently available in the searched literature. However, the reactivity of related sulfamoyl azides has been explored. For instance, sulfamoyl triazoles, derived from sulfamoyl azides, have been shown to react with olefins in the presence of a chiral rhodium(II) catalyst to form sulfamoyl imines, which are analogous to N-sulfonylimines. nih.gov These reactions can be highly stereoselective and provide stable imine products. nih.govdntb.gov.ua The general transformation is highlighted in the reaction scheme below.

General Reaction Scheme for Rh(II)-Catalyzed Imine Formation

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Sulfonyl Azide + Olefin | Rhodium(II) Complex | N-Sulfonylimine | nih.gov |

This table illustrates the general catalytic approach to forming sulfonylated imines. Specific conditions and yields vary depending on the substrates and catalyst used.

Deoxycyanamidation of Alcohols for Sulfonamide Derivatives

Deoxycyanamidation is a novel synthetic method for converting alcohols into cyanamides, which are valuable building blocks in medicinal chemistry. A one-pot protocol has been developed for this transformation using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a dual-purpose reagent, acting as both a sulfonyl transfer agent and a cyanamide (B42294) source. cardiff.ac.uknih.govacs.org The proposed mechanism involves an initial N- to O-sulfonyl transfer from the NCTS reagent to the alcohol. This is followed by a recombination of the resulting cyanamide anion with the newly formed alkyl sulfonate, ultimately yielding a tertiary cyanamide product. acs.org

This method exploits the desulfonylative (N–S bond cleavage) reactivity of the sulfonamide reagent. nih.govacs.org Research has successfully demonstrated this protocol for a range of primary and secondary alcohols, producing diverse tertiary cyanamides in excellent yields. acs.org

It is crucial to note that the foundational research on this specific deoxycyanamidation reaction was conducted using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). cardiff.ac.uknih.govacs.org While the study demonstrated that the N-aryl substituent on the sulfonamide could be varied acs.org, specific examples or adaptations of this methodology using a this compound derivative were not found in the reviewed literature. The applicability of this reaction to produce derivatives of this compound remains a subject for future investigation.

Deoxycyanamidation of Benzyl (B1604629) Alcohol with NCTS Analogs

| N-Aryl Group on NCTS Analog | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | N-benzyl-N-phenylcyanamide | 89 | acs.org |

| 4-Methoxyphenyl | N-benzyl-N-(4-methoxyphenyl)cyanamide | 84 | acs.org |

| 4-Chlorophenyl | N-benzyl-N-(4-chlorophenyl)cyanamide | 82 | acs.org |

This table shows yields for the deoxycyanamidation of benzyl alcohol using various N-aryl substituted N-cyano-benzenesulfonamides, illustrating the versatility of the sulfonamide component in the reaction. acs.org

Development of Hybrid Scaffolds Incorporating this compound

In medicinal chemistry, "hybrid scaffolds" or "molecular hybrids" refer to novel chemical entities created by covalently linking two or more distinct pharmacophoric units from different bioactive compounds. eurekaselect.commdpi.comhilarispublisher.com This molecular hybridization strategy is a rational approach in drug design aimed at creating multifunctional molecules. cardiff.ac.ukmdpi.com The goals of this approach include improving affinity and efficacy, modifying the selectivity profile for biological targets, achieving dual modes of action, and overcoming drug resistance. eurekaselect.commdpi.comnih.gov

Sulfonamides are a prominent class of compounds used in the development of such hybrid molecules due to their wide range of pharmacological activities, including antibacterial, anticancer, and enzyme inhibition properties. nih.govrsc.org The sulfonamide moiety (R-SO₂NR'R'') can be combined with various other biologically active scaffolds, such as benzothiazole, coumarin, pyrazole, and indole, to generate novel hybrid agents with potentially synergistic or enhanced therapeutic effects. cardiff.ac.uk

While the strategy of creating sulfonamide-based hybrid molecules is well-documented, the searched scientific literature did not provide specific examples of hybrid scaffolds that explicitly incorporate the this compound moiety. The development of such specific hybrids remains a potential area for future research in drug discovery.

Examples of Sulfonamide-Based Hybrid Scaffold Concepts

| Hybrid Scaffold Type | Combined Pharmacophores | Potential Therapeutic Target | Reference |

|---|---|---|---|

| Sulfonamide-Benzothiazole | Sulfonamide + Benzothiazole | Enzyme Inhibition, Anticancer | cardiff.ac.uk |

| Sulfonamide-Coumarin | Sulfonamide + Coumarin | Various, including antimicrobial | nih.gov |

| Sulfonamide-Pyrazole | Sulfonamide + Pyrazole | Anti-inflammatory, Analgesic | nih.gov |

This table illustrates the concept of molecular hybridization using the sulfonamide scaffold combined with other pharmacologically active moieties.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the chemical environments of its nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis¹H NMR analysis would identify all unique proton environments in 4-fluoro-N-methylbenzenesulfonamide. Expected signals would include those for the N-methyl group and the protons on the fluorinated benzene (B151609) ring. The integration of these signals would confirm the number of protons in each environment. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) would reveal the connectivity between adjacent protons and the coupling between the protons and the fluorine atom on the aromatic ring. Specific chemical shifts for the aromatic protons would be anticipated in the range of 7.0-8.0 ppm, with their exact positions and splitting patterns influenced by the fluorine and sulfonamide substituents. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the N-H proton, if present and slowly exchanging) in the upfield region of the spectrum.

Despite extensive searches, specific, experimentally-derived ¹H NMR data (chemical shifts and coupling constants) for this compound are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) AnalysisA ¹³C NMR spectrum would detect all unique carbon atoms in the molecule. For this compound, this would include the N-methyl carbon and the six carbons of the benzene ring. The carbon directly bonded to fluorine would exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. The other aromatic carbons would also show smaller C-F couplings (²JCF, ³JCF, etc.). The chemical shifts would confirm the presence of the aromatic ring and the methyl group attached to the nitrogen.

Specific, published ¹³C NMR chemical shift and coupling constant data for this compound could not be located.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) AnalysisGiven the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique.acs.orgIt provides information about the chemical environment of the fluorine nucleus. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring that is also substituted with a sulfonamide group. Furthermore, this signal would be split by the adjacent ortho-protons on the ring, providing structural confirmation.

Detailed experimental ¹⁹F NMR data for this compound are not present in the available scientific literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:

S=O stretching: Two strong bands, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric), are indicative of the sulfonyl group.

C-F stretching: A strong band in the region of 1250-1020 cm⁻¹.

N-H stretching: If a proton is present on the sulfonamide nitrogen, a band would appear around 3350-3250 cm⁻¹.

C-N stretching: Found in the 1360-1250 cm⁻¹ region.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Aromatic C-H bending: Bands in the 900-675 cm⁻¹ region, which can help determine the substitution pattern of the benzene ring.

A complete, published IR spectrum with assigned peak frequencies for this compound is not available. While IR data for derivatives like N-(Benzo[b]thiophen-2-yl)-4-fluoro-N-methylbenzenesulfonamide show characteristic S=O stretches (1359, 1163 cm⁻¹), these values cannot be definitively assigned to the title compound. thieme-connect.com

Mass Spectrometry (MS) Techniques in Structural Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution mass spectrometry, HRMS). The fragmentation pattern observed in the mass spectrum offers further structural clues. For this compound (C₇H₈FNO₂S), the expected molecular weight is approximately 189.21 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this mass. Key fragmentation pathways would likely involve the loss of the methyl group (CH₃) or cleavage of the S-N and S-C bonds.

Specific mass spectral data, including fragmentation patterns and high-resolution mass measurements, for this compound are not documented in the reviewed scientific papers.

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy is a high-resolution gas-phase technique that provides extremely precise information about the molecular geometry, bond lengths, bond angles, and conformational preferences of a molecule. By analyzing the microwave spectrum, it is possible to determine the principal moments of inertia, which are unique for each conformer. This technique would be capable of distinguishing between different rotational isomers (rotamers) arising from rotation around the S-N and S-C bonds.

There is no evidence in the scientific literature of rotational spectroscopy studies having been performed on this compound. Such studies are highly specialized and not routinely conducted for compounds of this nature unless there is specific interest in their gas-phase structure or conformational dynamics.

Crystallographic Investigations and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies of 4-Fluoro-N-methylbenzenesulfonamide Derivatives

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. princeton.eduspringernature.com This method has been instrumental in elucidating the molecular structures of various derivatives of this compound.

For instance, the crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide have been determined, revealing key differences in their molecular conformations. nih.gov The dihedral angle between the two benzene (B151609) rings was found to be 82.73 (10)° in the former and 72.60 (12)° in the latter. nih.gov Similarly, studies on N-(arylsulfonyl)-4-fluorobenzamides, such as 4-fluoro-N-(2-methylphenylsulfonyl)benzamide and N-(2-chlorophenylsulfonyl)-4-fluorobenzamide, have provided detailed information on their crystal systems, asymmetric units, and the relative orientations of their constituent rings. nih.gov In the case of 4-fluoro-N-(2-methylphenylsulfonyl)benzamide, the asymmetric unit contains two independent molecules. nih.gov

The synthesis of these crystalline derivatives often involves reacting the appropriately substituted benzoic acid and benzenesulfonamide (B165840) in the presence of a dehydrating agent like phosphorus oxychloride, followed by recrystallization to obtain single crystals suitable for X-ray analysis. nih.govnih.gov

Below is a table summarizing the crystallographic data for selected this compound derivatives:

| Compound | Formula | Crystal System | Space Group | Z | Reference |

| N-(3-fluorobenzoyl)benzenesulfonamide | C₁₃H₁₀FNO₃S | Monoclinic | P2₁/c | 4 | nih.gov |

| N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | C₁₄H₁₂FNO₃S | Monoclinic | P2₁/c | 4 | nih.gov |

| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide | C₁₄H₁₂FNO₃S | Monoclinic | P2₁/c | 8 | nih.gov |

| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | C₁₃H₉ClFNO₃S | Monoclinic | P2₁/c | 4 | nih.gov |

| N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate | C₁₃H₉ClFNO₃S·H₂O | Monoclinic | P2₁/n | 4 | nih.gov |

Analysis of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in a crystal, known as crystal packing, gives rise to supramolecular architectures that can range from simple one-dimensional chains to complex three-dimensional networks. nih.govnih.gov The nature of these architectures is dictated by the interplay of various intermolecular interactions.

Similarly, a comparison of N-(arylsulfonyl)-4-fluorobenzamides reveals a variety of supramolecular structures. While many derivatives form one-dimensional chains, 4-fluoro-N-(2-methylphenylsulfonyl)benzamide exhibits a three-dimensional architecture. nih.gov In the case of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the crystal packing results in a three-dimensional supramolecular structure consolidated by a combination of N—H⋯O and C—H⋯O interactions. nih.gov

Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonds are among the most significant intermolecular interactions that direct the assembly of molecules in the solid state. mdpi.com In the context of this compound derivatives, N—H⋯O hydrogen bonds are a recurring and dominant feature.

The crystal structure of 4-fluoro-N-(2-methylphenylsulfonyl)benzamide features two strong N—H⋯O hydrogen bonds between its two independent molecules, creating a tetrameric unit with an R₄⁴(16) graph-set motif. nih.gov In N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate, the water molecule actively participates in the hydrogen-bonding network. nih.gov

Non-Covalent Interactions: C-H…O, C-H…π, and π-π Stacking

Beyond classical hydrogen bonds, a variety of weaker non-covalent interactions contribute to the stability and architecture of the crystalline solids of this compound derivatives. These include C—H⋯O, C—H⋯π, and π-π stacking interactions. nih.govnih.gov

In N-(3-fluorobenzoyl)benzenesulfonamide, C—H⋯O and C—H⋯π interactions are crucial in linking the hydrogen-bonded dimers into a three-dimensional network. nih.gov The crystal structure of this compound also exhibits π-π stacking interactions between the fluorobenzoyl rings. nih.gov For 4-fluoro-N-(2-methylphenylsulfonyl)benzamide, C—H⋯O, C—H⋯π, and π-π interactions, along with S=O⋯π contacts, contribute to its complex three-dimensional architecture. nih.gov The interplay of these weaker forces is often subtle but decisive in determining the final crystal packing.

The following table details some of the key intermolecular interactions observed in these derivatives:

| Compound | N—H⋯O | C—H⋯O | C—H⋯π | π-π Stacking | Supramolecular Architecture | Reference |

| N-(3-fluorobenzoyl)benzenesulfonamide | Dimers (R₂²(8)) | Yes | Yes | Yes | 3D Grid | nih.gov |

| N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | Dimers (R₂²(8)) | Yes | No | No | 1D Ribbon | nih.gov |

| 4-fluoro-N-(2-methylphenylsulfonyl)benzamide | Tetramers (R₄⁴(16)) | Yes | Yes | Yes | 3D Network | nih.gov |

| N-(2-chlorophenylsulfonyl)-4-fluorobenzamide | Dimers (R₂²(8)) | Yes | No | No | 1D Chain | nih.gov |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | Chains (C(4)) | Yes | No | No | 3D Network | nih.gov |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.net This method maps various properties onto the molecular surface, providing a detailed picture of the close contacts between neighboring molecules.

For N-(4-fluorobenzoyl)benzenesulfonamide and its 4-methyl derivative, Hirshfeld surface analysis, including the generation of dnorm surfaces and 2D fingerprint plots, has been employed to compare their crystal structures. researchgate.net This analysis revealed that the intermolecular interactions in the methylated compound are relatively shorter. researchgate.netresearchgate.net It also highlighted the different roles of the sulfonyl and carbonyl oxygen atoms as primary hydrogen bond acceptors in the two structures. researchgate.net

In a related compound, N-(4-fluoro-phenyl)-N-isopropyl-2-(methyl-sulfonyl)acetamide, Hirshfeld surface analysis was used to quantify the various intermolecular contacts, showing that interactions involving hydrogen atoms are dominant. nih.gov Similarly, for N,N,4-trimethylbenzenesulfonamide, this analysis confirmed that H⋯H, C⋯H/H⋯C, and N⋯H interactions are the main contributors to the crystal's stability. advancedengineeringscience.com

Computational Insights into this compound

This article explores the computational chemistry and molecular modeling studies of the chemical compound this compound. The following sections delve into various theoretical techniques used to elucidate its electronic structure, reactivity, and potential biological interactions.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like 4-fluoro-N-methylbenzenesulfonamide from a theoretical perspective. By simulating molecular behavior, these methods can predict characteristics that are difficult or costly to measure experimentally.

Table 1: Calculated Physicochemical and Computational Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.21 | |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 278.8 ± 42.0 °C | |

| pKa (Predicted) | 11.34 ± 0.30 | |

| Heavy Atom Count | 12 | ambeed.com |

| Rotatable Bond Count | 2 | ambeed.com |

| H-bond Acceptors | 4 | ambeed.com |

| H-bond Donors | 1 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 46.4 Ų | ambeed.com |

| Molar Refractivity | 42.3 cm³ | ambeed.com |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a common approach for assessing the structural and spectral properties of organic compounds. mdpi.com The theory allows for the calculation of various quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), which serve as descriptors for a molecule's chemical behavior. mdpi.com

While specific DFT studies focused exclusively on this compound are not prevalent in the literature, the methodology is widely applied to the broader sulfonamide class. fapesp.br Such studies typically analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

In studies of related compounds, DFT has been used to identify reactive sites. For example, in an analysis of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations at the B3LYP/6-311G** level revealed that oxygen atoms and the π-system were active sites for electrophilic attack. mdpi.com For this compound, a DFT analysis would similarly map the electron density to identify the most electron-rich and electron-poor regions, providing insight into its reactivity with other chemical species.

Quantum chemical calculations encompass a range of methods, including DFT, used to compute molecular properties. These calculations provide theoretical data on a molecule's stable structure, vibrational frequencies (FT-IR and Raman), and electronic absorption spectra. mdpi.com

For this compound, predicted physicochemical properties have been derived from such calculations. These include a predicted density of 1.311 g/cm³, a boiling point of 278.8 °C, and a pKa of 11.34. Further calculations have determined its Topological Polar Surface Area (TPSA) to be 46.4 Ų, a key metric in predicting drug transport properties, and a molar refractivity of 42.3 cm³. ambeed.com These values, while theoretical, offer a quantitative glimpse into the molecule's physical characteristics.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is frequently used in drug design to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. tandfonline.com The results are often ranked by a scoring function that estimates the binding affinity, with lower binding energy values suggesting stronger interactions. mdpi.com

Specific docking studies for this compound are not widely documented. However, the benzenesulfonamide (B165840) scaffold is a common feature in many biologically active compounds that have been extensively studied. For instance, benzenesulfonamide derivatives have been docked against the Tropomyosin receptor kinase A (TrkA), a target for glioblastoma treatment, to predict their binding modes and energies. nih.gov In other work, various sulfonamide derivatives have been evaluated as inhibitors for targets like Hepatitis B virus capsid assembly, carbonic anhydrase, and cholinesterases through molecular docking. tandfonline.comtandfonline.com

A typical docking study of this compound would involve placing the molecule into the binding pocket of a target protein. The analysis would identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the sulfonamide's N-H or S=O groups) and hydrophobic interactions (involving the fluoro-substituted benzene (B151609) ring), that contribute to binding stability.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models aim to identify the physicochemical properties or structural features that govern a molecule's activity, enabling the prediction of efficacy for new, untested compounds.

While a specific QSAR model for this compound has not been identified, numerous QSAR studies have been performed on classes of benzenesulfonamides. These studies develop mathematical equations correlating descriptors with activity. For example, a QSAR analysis of thiazole (B1198619) benzenesulfonamide derivatives acting as β3-adrenergic receptor agonists found that high electrostatic potential energy and the lipophilic nature of the molecule were favorable for activity. nih.gov Another QSAR study on the dissociation constant (pKa) of benzenesulfonamides demonstrated that steric effects, represented by parameters like surface tension, play a significant role. arkat-usa.org

If this compound were included in a QSAR study, its properties—such as lipophilicity (logP), molar refractivity, and electronic parameters derived from the effects of the fluorine and N-methyl substituents—would be used as descriptors to build a predictive model for a specific biological endpoint.

Electrostatic potential (ESP) maps illustrate the three-dimensional charge distribution of a molecule. libretexts.org These maps are valuable for understanding and predicting how molecules will interact with each other, particularly in non-covalent interactions like hydrogen bonding and dipole-dipole interactions. ucsb.edu In an ESP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. ucsb.eduresearchgate.net

An ESP map for this compound has not been specifically published. However, based on its structure, one can predict its primary features. The map would show significant negative electrostatic potential around the two oxygen atoms of the sulfonyl group and the electronegative fluorine atom. These regions represent likely hydrogen bond acceptors. A region of positive potential would be expected around the hydrogen atom attached to the nitrogen, making it a potential hydrogen bond donor site. ucsb.edu

Studies on related sulfonamide derivatives confirm this general pattern. ESP maps of thiophene (B33073) sulfonamide and quinoline-sulphonamide derivatives consistently show the most negative potential localized on the sulfonyl oxygen atoms, identifying them as probable sites for interactions with electron-deficient species. researchgate.netresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| Thiophene sulfonamide |

| Quinoline-sulphonamide |

| Thiazole benzenesulfonamide |

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of N-H/C-H Methylation

The methylation of 4-fluoro-N-methylbenzenesulfonamide can theoretically occur at two primary locations: the nitrogen atom of the sulfonamide (if starting from the N-H precursor, 4-fluorobenzenesulfonamide) and the carbon atoms of the aromatic ring.

N-H Methylation: The methylation of the sulfonamide nitrogen is a common transformation. An efficient, practical three-step procedure for the selective N-methylation of peptides on a solid support, which involves an N-arylsulfonyl group, has been described. This process includes the activation of the amine with an o-nitrobenzenesulfonyl group, followed by selective N-methylation using dimethyl sulfate (B86663) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The sulfonamide group is subsequently removed. This optimized procedure can be completed in 35 minutes without solvent changes. ossila.com While this method is applied to peptide synthesis, the fundamental chemical principle of N-methylation of a sulfonamide is directly relevant. For 4-fluorobenzenesulfonamide (B1215347), the nitrogen atom is rendered acidic by the strongly electron-withdrawing sulfonyl group, facilitating its deprotonation by a suitable base to form a nucleophilic anion. This anion can then react with a methylating agent, such as methyl iodide or dimethyl sulfate, in a classic nucleophilic substitution reaction to yield this compound.

C-H Methylation: The direct methylation of the aromatic C-H bonds of this compound is a more challenging transformation. The fluorine atom and the sulfonamide group are both electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. However, they are also ortho-, para-directing. Therefore, any electrophilic methylation would be expected to occur at the positions ortho to the fluorine atom. Research into the methylation of fluorobenzene (B45895) with methyl radicals generated from the photolysis of methylmercuric iodide has been conducted, providing a potential, albeit specialized, route for such a transformation. nih.gov In a broader context, late-stage C(sp³)–H methylation of drug molecules, which can be applied to complex structures, often relies on radical-based mechanisms. rsc.org For instance, a photoredox-catalyzed approach using a decatungstate catalyst can generate methyl radicals that could potentially react with the aromatic ring, although the selectivity on a deactivated ring like this would need to be carefully considered.

Elucidation of Acylation Mechanisms

The acylation of sulfonamides, particularly N-acylsulfonamides, is a well-established field due to the biological importance of these motifs. dergipark.org.tr The N-acylation of sulfonamides can be achieved under either basic or acidic conditions. In basic media, the sulfonamide is deprotonated to form a nucleophilic anion that attacks the acylating agent (e.g., an acid chloride or anhydride). dergipark.org.tr

A study on the synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T and acetyl chloride demonstrates a practical approach to N-acylation. Current time information in Merrimack County, US. This reaction proceeds efficiently to yield the N-acylated product. Current time information in Merrimack County, US. Given the structural similarity, it can be inferred that this compound could be synthesized via acylation of 4-fluorobenzenesulfonamide, or if already N-methylated, further reactions would likely target the aromatic ring.

The acylation of the aromatic ring of this compound would follow the principles of electrophilic aromatic substitution (Friedel-Crafts acylation). The strong deactivating effect of the sulfonamide and fluoro groups would necessitate harsh reaction conditions, and the directing effects would favor substitution at the positions ortho to the fluorine and meta to the sulfonamide group.

Pathways for Electrophilic Cyanation

Electrophilic cyanation of aromatic systems to introduce a nitrile group is a valuable synthetic transformation. While direct electrophilic cyanation of unactivated arenes can be challenging and lead to issues with regioselectivity, several methods have been developed for this purpose. nih.gov One strategy involves the use of electrophilic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often in conjunction with a transition metal catalyst.

For electron-rich arenes, oxidative cyanation can be achieved using various reagents and catalysts. nih.gov However, for an electron-deficient system like this compound, a more likely pathway would involve the conversion of the aryl group into a nucleophile, for example, through the formation of a Grignard or organolithium reagent from a corresponding bromo- or iodo-derivative. This organometallic intermediate could then react with an electrophilic cyanide source. The use of dimethylmalononitrile (B1205571) (DMMN) as a bench-stable electrophilic cyanating agent for aryl Grignard or lithium reagents has been reported to be effective, even for sterically hindered substrates, and avoids the use of toxic reagents and transition metals. eurjchem.com

Reactivity with Specific Reagents and Substrates

The reactivity of this compound is a composite of the reactivities of its functional groups.

Sulfonamide Group: The sulfonamide moiety is generally stable but can be cleaved under certain reductive conditions. acs.org The nitrogen atom, being part of the sulfonamide, is not strongly nucleophilic.

Fluorinated Benzene (B151609) Ring: The fluorine atom and the sulfonamide group deactivate the ring towards electrophilic substitution. However, the fluorine can be a target for nucleophilic aromatic substitution (SNAr), particularly if there is a strong electron-withdrawing group para to it, which is the case here with the sulfonamide group. This would require a strong nucleophile and typically harsh reaction conditions.

N-Methyl Group: The C-H bonds of the N-methyl group are generally unreactive but could be susceptible to radical-mediated functionalization under specific conditions.

A study on the synthesis of 4-methylbenzenesulfonamide derivatives highlights the utility of the sulfonyl chloride precursor in reacting with a broad range of nitrogen nucleophiles. theballlab.com Similarly, 4-fluorobenzenesulfonyl chloride would be the precursor to this compound and would exhibit similar reactivity towards amines.

The activation of sulfonyl fluorides, which are typically more stable than sulfonyl chlorides, using Lewis acids like calcium triflimide [Ca(NTf₂)₂] has been shown to facilitate sulfonamide synthesis. theballlab.comrsc.org This suggests that the S-F bond in a related compound is quite robust, and by extension, the C-F bond in this compound would also be stable.

Conformational Flexibility and Reactivity Profiles

The conformational flexibility of this compound, specifically the rotation around the N-C(aryl) and S-N bonds, can influence its reactivity profile. The orientation of the N-methyl group relative to the sulfonyl and aryl groups can affect the steric accessibility of the nitrogen and the aromatic ring.

Theoretical studies on the conformational analysis of N-methylfluoroamides have shown the existence of different stable conformers (e.g., cis and trans) and that the energy difference between them can be solvent-dependent. mdpi.com Although this study is on amides rather than sulfonamides, it provides a framework for understanding how intramolecular interactions and solvent effects can dictate conformational preferences. A similar conformational analysis of N,N′-Bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) using DFT calculations has also been reported, highlighting the interplay of intra- and intermolecular interactions in determining the solid-state structure. nih.gov

Biological and Medicinal Chemistry Applications of 4 Fluoro N Methylbenzenesulfonamide Derivatives

Antimicrobial and Antibacterial Activities

The sulfonamide group is a well-established pharmacophore in antimicrobial drugs, and the introduction of a fluorine atom can significantly modulate a molecule's biological properties, including its ability to combat bacterial infections.

Broad-Spectrum Efficacy and Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of 4-fluorobenzenesulfonamide (B1215347) have demonstrated notable antibacterial activity against a range of pathogens, with particular efficacy against Gram-positive bacteria. The incorporation of different substituents onto the core structure allows for the fine-tuning of their antimicrobial spectrum and potency.

Research has shown that certain N-substituted 4-fluorobenzenesulfonamide derivatives exhibit significant inhibitory effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are a major cause of hospital-acquired infections. For instance, some sulfonamide derivatives have been reported to have minimum inhibitory concentrations (MICs) against S. aureus ranging from 64 to 512 µg/mL. jocpr.comjocpr.com In one study, difluorobenzamide derivatives, which share structural similarities, showed potent activity against MRSA with MIC values as low as 4 µg/mL. mdpi.com

The activity of these derivatives is not limited to Gram-positive bacteria. Certain compounds have also shown efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, a series of semicarbazone derivatives incorporating a 3-chloro-4-fluorophenyl moiety demonstrated good antibacterial inhibition against E. coli and P. aeruginosa, with one compound showing an MIC of 4 µg/mL, equivalent to the standard antibiotic ciprofloxacin. arabjchem.org Another study on sulfone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety with a 4-fluorophenyl substituent showed potent activity against Xanthomonas oryzae pv. oryzae, a plant pathogen, suggesting a broader potential for these types of compounds. nih.gov

Table 1: Antibacterial Activity of Selected Fluorinated Sulfonamide Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide derivatives | Staphylococcus aureus | 64 - 512 | jocpr.comjocpr.com |

| Difluorobenzamide derivatives | MRSA ATCC 43300 | 4 | mdpi.com |

| Semicarbazone derivative (with 3-chloro-4-fluorophenyl) | Escherichia coli | 4 | arabjchem.org |

| Semicarbazone derivative (with 3-chloro-4-fluorophenyl) | Pseudomonas aeruginosa | 4 | arabjchem.org |

Mechanisms of Antimicrobial Action

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. nih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs disrupt the production of folate, which is necessary for DNA synthesis and bacterial growth. nih.gov

However, for some newer and modified sulfonamide derivatives, alternative mechanisms of action have been proposed. For instance, some difluorobenzamide derivatives have been found to target the filamentous temperature-sensitive protein Z (FtsZ). mdpi.com FtsZ is a crucial protein in bacterial cell division, forming a ring structure at the division site. mdpi.com By interfering with FtsZ polymerization, these compounds disrupt cell division, leading to bacterial cell death. mdpi.com Another potential mechanism for certain sulfone derivatives is the inhibition of extracellular polysaccharide (EPS) production, which is a key factor in the pathogenicity and biofilm formation of some bacteria. nih.gov

Synergistic Effects with Established Antimicrobials

The combination of different antimicrobial agents is a key strategy to enhance efficacy, overcome resistance, and reduce the required dosage of individual drugs. While specific studies on the synergistic effects of 4-fluoro-N-methylbenzenesulfonamide derivatives are not extensively documented, the broader class of sulfonamides and other antimicrobial compounds have shown synergistic potential.

For example, the combination of antimicrobial peptides (AMPs) with conventional antibiotics has been shown to have synergistic effects. frontiersin.org AMPs can increase the permeability of the bacterial membrane, which can facilitate the entry of other antibiotics into the cell. frontiersin.org This suggests that this compound derivatives, if they possess membrane-disrupting properties or other complementary mechanisms, could potentially act synergistically with other classes of antibiotics. Further research is needed to explore these potential synergistic interactions.

Antineoplastic and Antiproliferative Potential

In addition to their antimicrobial properties, derivatives of 4-fluorobenzenesulfonamide have been investigated for their potential as anticancer agents. The structural features of these compounds make them suitable candidates for targeting various pathways involved in cancer cell growth and proliferation.

Inhibition of Cancer Cell Lines and Tumor Models

A number of studies have demonstrated the cytotoxic effects of fluorinated benzenesulfonamide (B165840) derivatives against various cancer cell lines. For example, pentafluorobenzenesulfonamide (B3043191) derivatives have shown enhanced cytotoxicity in the micromolar range against lung cancer (A549), liver cancer (HepG2), cholangiocarcinoma (HuCCA-1), and leukemia (MOLT-3) cell lines. nih.gov

In another study, benzenesulfonamide-bearing imidazole (B134444) derivatives, some with chloro and fluoro substitutions, were evaluated for their activity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. mdpi.com The most active compounds exhibited half-maximal effective concentrations (EC50) in the range of 20.5 to 27.8 µM. mdpi.com Furthermore, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have also been synthesized and shown to act as potent anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range. nih.gov

Table 2: Anticancer Activity of Selected Fluorinated Benzenesulfonamide and Related Derivatives

| Compound Type | Cancer Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Pentafluorobenzenesulfonamide derivatives | A549, HepG2, HuCCA-1, MOLT-3 | Micromolar range | nih.gov |

| Benzenesulfonamide-bearing imidazole derivatives | IGR39 (Melanoma) | 27.8 ± 2.8 | mdpi.com |

| Benzenesulfonamide-bearing imidazole derivatives | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | mdpi.com |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 (Prostate Carcinoma) | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | MCF-7 (Breast Cancer) | 100 | nih.gov |

Molecular Targets in Oncogenesis

The anticancer activity of 4-fluorobenzenesulfonamide derivatives can be attributed to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation. One of the well-studied targets for sulfonamides is the family of carbonic anhydrases (CAs). nih.gov Specifically, isoforms CA IX and CA XII are overexpressed in many types of tumors and are involved in regulating pH, which is crucial for tumor growth and metastasis. nih.gov By inhibiting these enzymes, sulfonamide derivatives can disrupt the tumor microenvironment and induce cancer cell death.

Another important mechanism of anticancer action is the induction of apoptosis, or programmed cell death. Selected pentafluorobenzenesulfonamide analogues have been shown to induce the accumulation of cleaved forms of Caspase-9, Caspase-7, and PARP in cancer cells, which are key markers of the intrinsic apoptosis pathway. nih.gov This indicates that these compounds can trigger a cascade of events leading to the self-destruction of cancer cells. Additionally, some phenylsulfonylurea derivatives containing a 4-fluorobenzenesulfonamide moiety have been designed as dual inhibitors of PI3K/mTOR, a critical signaling pathway that is often dysregulated in cancer. ossila.com

Enzyme Inhibition Studies

The strategic design of this compound derivatives has led to the development of potent inhibitors for several key enzymes implicated in a range of diseases.

Carbonic Anhydrase Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological processes. nih.govunifi.it Derivatives of benzenesulfonamide have been extensively studied for their CA inhibitory activity. nih.gov

A "tail approach" in synthesis, where different chemical moieties are added to the main structure, has been employed to explore the chemical space and achieve greater chemical diversity in benzenesulfonamide derivatives. nih.gov This method has been used to synthesize series of 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides and 2,3,5,6-tetrafluoro-4-(5-R-1H-1,2,3-triazol-1-il)benzenesulfonamide. nih.gov

Studies on these derivatives have shown varied inhibition profiles against different CA isoforms. For instance, many of these sulfonamides moderately inhibit the cytosolic isoforms hCA I and II, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Notably, they exhibit potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and XII. nih.gov The binding of these sulfonamide inhibitors to the zinc ion in the active site of the CA enzyme is a key feature of their mechanism. unifi.it The development of isoform-selective CA inhibitors is a significant goal in medicinal chemistry to create more effective and safer drugs for conditions like glaucoma, epilepsy, and cancer. unifi.itnih.gov

| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | hCA I | 41.5 - 1500 nM nih.gov |

| hCA II | 30.1 - 755 nM nih.gov | |

| hCA IX | 1.5 - 38.9 nM nih.gov | |

| hCA XII | 0.8 - 12.4 nM nih.gov | |

| 2,3,5,6-tetrafluoro-4-(5-R-1H-1,2,3-triazol-1-il)benzenesulfonamides | hCA I | 41.5 - 1500 nM nih.gov |

| hCA II | 30.1 - 755 nM nih.gov | |

| hCA IX | 1.5 - 38.9 nM nih.gov | |

| hCA XII | 0.8 - 12.4 nM nih.gov |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase cholinergic neurotransmission. nih.gov Research into novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives has shown their potential as AChE inhibitors. nih.gov Several synthesized derivatives in this class demonstrated significant inhibition of AChE, with some showing activity comparable to the standard drug, neostigmine. nih.gov The development of these compounds is driven by the cholinergic hypothesis of Alzheimer's disease. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of pro-inflammatory mediators like leukotrienes. nih.gov Inhibiting these enzymes is a promising strategy for developing anti-inflammatory drugs. nih.gov A series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides were synthesized and evaluated for their lipoxygenase inhibitory activity. nih.gov

Among the tested compounds, N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide were identified as notable inhibitors of lipoxygenase, with IC₅₀ values of 85.79±0.48 µM and 89.32±0.34 µM, respectively. nih.gov While most other derivatives showed weak inhibitory potential, these findings highlight the possibility of developing benzenesulfonamide-based LOX inhibitors. nih.gov

| Compound | Lipoxygenase IC₅₀ (µM) |

| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 85.79 ± 0.48 nih.gov |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 89.32 ± 0.34 nih.gov |

| Baicalein (Reference) | 22.41 ± 1.3 nih.gov |

Other Enzyme-Targeted Interventions (e.g., t-RNA synthesis inhibition, proteases, kinases)

The structural versatility of sulfonamide derivatives allows for their application as inhibitors of a wide range of other enzymes.

tRNA Synthetase Inhibition: Halofuginone, a derivative of febrifugine, has been shown to inhibit prolyl-tRNA synthetase (ProRS). nih.govnih.gov This inhibition is a key mechanism behind its therapeutic activities in conditions like malaria, cancer, and fibrosis. nih.gov The inhibition of aminoacyl-tRNA synthetases presents a promising avenue for developing novel therapeutics. nih.gov

Protease Inhibition: Sulfonamide derivatives have been reported as potent inhibitors of various proteases, including matrix metalloproteinases (MMPs). nih.govscilit.com Inhibition of MMPs is a target for anticancer therapies. nih.gov Furthermore, sulfonamide-type inhibitors of human neutrophil elastase and cysteine proteases like caspases and cathepsins are being investigated for treating inflammatory conditions and other diseases. nih.govnih.gov

Kinase Inhibition: Certain 4-methylbenzenesulfonamide derivatives have been designed and synthesized as inhibitors of cyclin-dependent kinase-2 (CDK2), showing potential as anticancer agents. nih.gov For example, specific 2-aminopyridine (B139424) and tyrphostin AG17 analogs bearing a 4-methylbenzenesulfonamide moiety exhibited good inhibitory activity against CDK2, with IC₅₀ values in the low micromolar range. nih.gov Additionally, derivatives of 4-chloro-N-phenyl benzamide (B126) have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a target for treating cancer and inflammatory diseases. nih.gov

Anti-inflammatory Activities

Many benzenesulfonamide derivatives possess significant anti-inflammatory properties. researchgate.net Their mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory cascade. researchgate.net The development of selective COX-2 inhibitors is a major goal to achieve anti-inflammatory effects with fewer gastrointestinal side effects. researchgate.net

Studies on pyxinol derivatives, which can be metabolized from ginsenosides, have shown that modifications to their structure, such as the introduction of an N-Boc-protected phenylalanine residue, can significantly enhance their anti-inflammatory activity. mdpi.com One such derivative demonstrated potent inhibition of nitric oxide (NO) production and suppressed the expression of pro-inflammatory mediators like iNOS, IL-1β, and TNF-α by modulating the MAPK and NF-κB pathways. mdpi.com

Modulatory Effects on Receptor Systems (e.g., Angiotensin II, Leukotriene D4-receptors)

Beyond enzyme inhibition, derivatives of this compound can also modulate the activity of important receptor systems.

Angiotensin II Receptor Modulation: The renin-angiotensin system is a key regulator of blood pressure, with the angiotensin II type 1 receptor (AT₁R) being a primary target for antihypertensive drugs. nih.gov Dietary protein has been shown to modulate the expression of the AT₁ receptor gene and its response to angiotensin II. nih.gov Structural studies of AT₁R in complex with agonists provide insights into the molecular mechanisms of receptor activation and signaling. nih.gov

Leukotriene D4-receptor Modulation: Leukotriene D4 (LTD₄) is a potent mediator of allergic and inflammatory responses. Antagonists of the LTD₄ receptor are used in the treatment of asthma. Research on analogues of the LTD₄/E₄ receptor antagonist LY171883 has explored the importance of different structural features for receptor binding. nih.gov It was found that replacing a linking oxygen atom with a methylene (B1212753) group in certain derivatives did not significantly diminish their LTD₄ antagonist activity, suggesting that this atom is not critical for receptor association. nih.gov

Modulation of Inflammasome Pathways (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, including neurodegenerative disorders, metabolic syndromes, and autoimmune conditions, making it a significant therapeutic target. nih.govnih.govrjpbr.com

Derivatives of benzenesulfonamide have emerged as a promising class of NLRP3 inflammasome inhibitors. nih.gov Research into this chemical scaffold has led to the identification of potent lead compounds and a deeper understanding of their mechanism of action. For instance, in the pursuit of optimizing a lead inhibitor, YQ128, further modifications resulted in compound 19 (N-(5-chloro-2-propoxybenzyl)-4-fluoro-N-(4-(N-(prop-2-yn-1-yl-sulfamoyl)phenethyl)benzamide), which demonstrated improved inhibitory potency against the NLRP3 inflammasome. nih.gov This compound was shown to selectively inhibit the NLRP3 inflammasome with an IC50 of 0.91 µM in bone marrow-derived macrophages (BMDMs). nih.gov

The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (like lipopolysaccharide, LPS) to upregulate the expression of NLRP3 components, followed by an activation signal that triggers the assembly of the complex. mdpi.com Studies on benzenesulfonamide analogues have been conducted in cellular models, such as mouse macrophage J774A.1 cells, using LPS and ATP to induce NLRP3 activation and measure the subsequent release of IL-1β. nih.gov The inhibitory activity of these compounds is quantified by their ability to reduce the levels of secreted IL-1β. nih.gov

The structural components of these derivatives are crucial for their activity. Structure-activity relationship (SAR) studies have revealed that while modifications on the sulfonamide moiety of some lead structures are well-tolerated, substituents on the benzamide portion play a critical role in their inhibitory potency. nih.gov For other related series, the sulfonamide and a benzyl (B1604629) moiety were found to be important for maintaining selectivity towards the NLRP3 inflammasome. nih.gov This targeted modulation of a key inflammatory pathway highlights the therapeutic potential of this compound derivatives in treating a variety of human diseases.

Table 1: Examples of Benzenesulfonamide-based NLRP3 Inflammasome Inhibitors

| Compound | Description | Key Findings | Reference |

|---|---|---|---|

| JC124 | A benzenesulfonamide-based NLRP3 inflammasome inhibitor. | Showed in vivo functional activities in mouse models of Alzheimer's disease and acute myocardial infarction. SAR studies revealed the critical roles of the two substituents on the benzamide moiety. | nih.gov |

| Compound 19 | An optimized derivative from the lead compound YQ128. | Exhibited an IC50 of 0.91 µM in BMDMs, showing selective inhibition of the NLRP3 inflammasome. | nih.gov |

| MCC950 | A potent and selective NLRP3 inhibitor (for comparison). | Acts directly on the NLRP3 protein to prevent its activation. | nih.govmdpi.com |

Plant Growth Regulatory Activities (e.g., Triple Response in Arabidopsis seedlings)

While direct studies on this compound in plant growth are not widely documented, research on the broader class of sulfonamides has revealed significant effects on plant physiology, particularly in the model organism Arabidopsis thaliana. nih.govnih.gov Certain sulfonamide compounds have been identified as plant immune-priming agents, capable of enhancing disease resistance. nih.govnih.gov

A high-throughput chemical screening identified several sulfonamide compounds, including sulfameter , sulfamethoxypyridazine , sulfabenzamide , and sulfachloropyridazine , as molecules that can potentiate the plant's defense responses. nih.gov These compounds were shown to increase resistance in Arabidopsis against both avirulent and virulent strains of the bacterium Pseudomonas syringae. nih.gov The mechanism involves enhancing the hypersensitive response, a form of programmed cell death at the site of infection that limits pathogen spread. nih.gov

Interestingly, the immune-priming effect of these sulfonamides does not appear to rely on their known antibiotic activity, which involves the inhibition of folate biosynthesis in bacteria. nih.gov The concentrations required for immune-priming were lower than those needed to inhibit bacterial growth, and the application of folate did not reverse the enhanced defense response. nih.gov Furthermore, these sulfonamides did not act as simple mimics of salicylic (B10762653) acid, a key plant defense hormone, as they did not directly induce the expression of defense-related genes. nih.gov Instead, they appear to prime the plant, making it respond more quickly and robustly to subsequent pathogen attacks. nih.gov

These findings suggest that the sulfonamide scaffold possesses novel chemical properties that can modulate plant signaling pathways related to growth and defense. nih.gov This opens up possibilities for developing new types of plant activators that could protect crops from diseases by bolstering their natural immune systems.

**Table 2: Sulfonamides with Plant Immune-Priming Activity in *Arabidopsis thaliana***

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Sulfameter | Enhances disease resistance to Pseudomonas syringae. | Potentiates pathogen-induced cell death; mechanism is independent of folate biosynthesis inhibition. | nih.gov |

| Sulfamethoxypyridazine | Enhances disease resistance to Pseudomonas syringae. | Potentiates pathogen-induced cell death; mechanism is independent of folate biosynthesis inhibition. | nih.gov |

| Sulfabenzamide | Enhances disease resistance to Pseudomonas syringae. | Potentiates pathogen-induced cell death; mechanism is independent of folate biosynthesis inhibition. | nih.gov |

| Sulfachloropyridazine | Enhances disease resistance to Pseudomonas syringae. | Potentiates pathogen-induced cell death; mechanism is independent of folate biosynthesis inhibition. | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Contexts

The exploration of this compound derivatives in medicinal chemistry is heavily reliant on detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

In the context of Alzheimer's disease, a recent study synthesized a series of ortho-para and meta-para double-substituted fluorinated benzenesulfonamides and evaluated their ability to inhibit amyloid-beta (Aβ) peptide aggregation. nih.govresearchgate.net The SAR analysis revealed that the specific arrangement of the benzenesulfonamide group, a hydrophobic substituent, and a benzoic acid moiety was essential for activity. nih.govresearchgate.net This highlights how the spatial orientation of functional groups on the benzenesulfonamide scaffold dictates the interaction with the biological target.

Similarly, in the development of NLRP3 inflammasome inhibitors, SAR studies have been instrumental. For one series of benzenesulfonamide analogues, it was found that modifications on the sulfonamide part were generally well-tolerated, whereas the substituents on a connected benzamide ring were critical for inhibitory potency. nih.gov In another series, the sulfonamide group itself, along with a benzyl moiety, was deemed important for maintaining selectivity for the NLRP3 inflammasome over other targets. nih.gov

SPR analyses connect the chemical structure to physicochemical properties like acidity (pKa), lipophilicity (logD), and permeability, which in turn influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For benzenesulfonamide-based carbonic anhydrase inhibitors, a classic example of SPR, inhibitory activity was shown to correlate with the electronic properties of substituents on the benzene (B151609) ring, as described by Hammett's σ factor, and with the pKa of the sulfonamide group. jst.go.jp A study on fluorinated co-polymers also demonstrated a clear SPR, where properties like refractive index and optical loss were directly related to the fluorine content. researchgate.net These principles are broadly applicable to the design of fluorinated benzenesulfonamide drugs.

Table 3: Summary of Key SAR Findings for Benzenesulfonamide Derivatives

| Biological Target | Key Structural Requirements for Activity | Reference |

|---|---|---|

| Amyloid-Beta Aggregation | Specific ortho-para or meta-para arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid. | nih.govresearchgate.net |

| NLRP3 Inflammasome | Substituents on the benzamide moiety are critical for potency in some series. The sulfonamide and benzyl groups are important for selectivity in other series. | nih.govnih.gov |

| Carbonic Anhydrase | Electron-withdrawing groups on the benzene ring increase activity; activity correlates with the pKa of the sulfonamide group. | jst.go.jp |

Pharmacophore Development and Drug Design Principles

The this compound scaffold serves as a valuable starting point for pharmacophore modeling and rational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.comtandfonline.com

Pharmacophore models for benzenesulfonamide derivatives have been successfully developed for various targets. For instance, a 3D-QSAR and pharmacophore modeling study was conducted on a series of diarylpyrazole-benzenesulfonamide derivatives as inhibitors of carbonic anhydrase II. nih.govtandfonline.com The resulting model identified the key features required for inhibition, which was then used as a 3D query for virtual screening of large chemical databases to find new, structurally diverse inhibitors. tandfonline.comnih.gov Similarly, pharmacophore models have been generated for pyrazoline benzenesulfonamide derivatives targeting the estrogen receptor alpha (ERα) in breast cancer. mdpi.com These models, which highlight features like hydrogen bond donors, acceptors, and hydrophobic regions, guide the design of new compounds with improved binding affinity and selectivity. mdpi.com

A key principle in modern drug design is the use of versatile chemical building blocks. The derivative 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA) exemplifies this principle. nih.gov This compound was specifically designed as a building block for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov The presence of the terminal alkyne group allows for its easy conjugation to molecules containing an azide (B81097) group, a cornerstone of Cu(I)-mediated click chemistry. nih.gov This has enabled the efficient radiolabeling of peptides, proteins, and oligonucleotides with fluorine-18 (B77423) for applications in positron emission tomography (PET) imaging. nih.gov The design of [18F]F-SA, incorporating the stable fluorinated benzenesulfonamide core with a reactive handle, showcases a sophisticated drug design strategy for creating versatile molecular probes.

Table 4: Pharmacophore Features and Design Principles

| Application Area | Key Pharmacophore Features / Design Principle | Example | Reference |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | Identification of essential steric and electronic features through 3D-QSAR to create a model for virtual screening. | Diarylpyrazole-benzenesulfonamide derivatives. | nih.govtandfonline.com |

| Estrogen Receptor α Antagonism | Model includes hydrogen bond donors/acceptors and hydrophobic features to guide design of new antagonists. | Pyrazoline benzenesulfonamide derivatives. | mdpi.com |

| Radiopharmaceutical Chemistry | Design of a versatile building block with a reactive handle (alkyne) for efficient bioconjugation via click chemistry. | 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA). | nih.gov |

常见问题

Basic Research Questions

What are the common synthetic routes for 4-fluoro-N-methylbenzenesulfonamide, and how are intermediates characterized?

Synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and methylamine derivatives. A representative route includes:

- Reagents : 4-Fluorobenzenesulfonyl chloride and methylamine, with bases like triethylamine to neutralize HCl byproducts.

- Solvents : Polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (~80°C) to enhance reactivity.

- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm intermediate structures .

Which analytical techniques are used for purity assessment and structural confirmation?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (60:40 v/v) for purity analysis .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl and fluorophenyl groups), while ¹³C NMR confirms carbon backbone connectivity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular weight verification (e.g., [M+H]⁺ peaks) .

How does the sulfonamide group influence biological activity in pharmacological studies?

The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase). For example:

- Enzyme inhibition : Structural analogs show dose-dependent inhibition in biochemical assays, validated via IC₅₀ calculations using fluorogenic substrates .

- Cardiovascular models : In isolated rat heart studies, sulfonamide derivatives reduce perfusion pressure via vasodilation mechanisms .

What are the environmental degradation pathways of sulfonamide derivatives?

Microbial degradation is the primary pathway, involving:

- Hydroxylation : Initiated by cytochrome P450 enzymes in bacteria.

- Ring cleavage : Aromatic intermediates are metabolized into non-toxic aliphatic compounds.

- Challenges : Co-contaminants (e.g., heavy metals) inhibit degradation efficiency in natural systems, requiring optimized microbial consortia .

What spectroscopic and computational methods are used for structural elucidation?